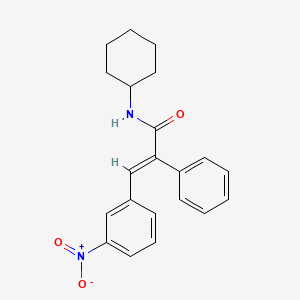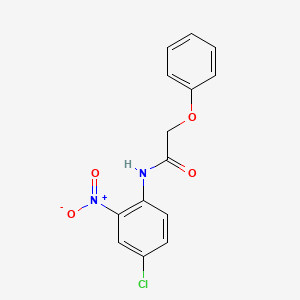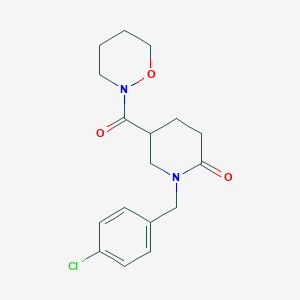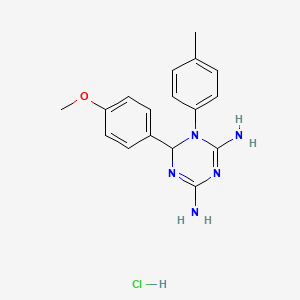
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that belongs to the class of isoindolinecarboxylates. It is used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various compounds. The compound is synthesized using a specific method that involves the reaction between 4-nitrobenzaldehyde and 2-butoxyethylamine, followed by the addition of maleic anhydride.
作用機序
The mechanism of action of 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including proteases and kinases. The compound is also thought to interact with specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate are varied and depend on the specific application. The compound has been shown to inhibit the activity of certain enzymes, leading to changes in cellular metabolism. It has also been shown to interact with specific receptors in the body, leading to changes in cellular signaling pathways. The compound has been used in the study of cancer and other diseases, where it has been shown to have anti-tumor and anti-inflammatory effects.
実験室実験の利点と制限
The advantages of using 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate in lab experiments include its ability to inhibit enzyme activity and interact with specific receptors in the body. This makes it a valuable tool for studying the mechanism of action and biochemical and physiological effects of various compounds. However, the compound has some limitations. It is not suitable for use in vivo, as it has not been shown to be safe for use in humans. It is also not suitable for use in certain types of assays, as it may interfere with the results.
将来の方向性
There are many future directions for research involving 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate. One area of research is the development of new drugs that target specific enzymes or receptors in the body. Another area of research is the study of the compound's anti-tumor and anti-inflammatory effects, which may lead to the development of new cancer treatments. Additionally, the compound may be used in the development of new assays for enzyme activity, which could lead to advances in the field of enzymology.
合成法
The synthesis of 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves the reaction between 4-nitrobenzaldehyde and 2-butoxyethylamine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with maleic anhydride to form the final compound. The reaction is carried out under reflux conditions, and the product is purified using recrystallization.
科学的研究の応用
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various compounds. It is commonly used in the development of new drugs and in the study of drug-receptor interactions. The compound is also used in the study of enzyme activity and in the development of new assays for enzyme activity.
特性
IUPAC Name |
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-2-3-10-29-11-12-30-21(26)14-4-9-17-18(13-14)20(25)22(19(17)24)15-5-7-16(8-6-15)23(27)28/h4-9,13H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAAXRZYHZLSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)
![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)

![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)

![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)
![3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5035502.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)


![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5035540.png)
![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5035553.png)
![N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)